molecular formula C3H10ClN B1584514 Propylamine hydrochloride CAS No. 556-53-6

Propylamine hydrochloride

Cat. No. B1584514
CAS RN: 556-53-6
M. Wt: 95.57 g/mol
InChI Key: PYNUOAIJIQGACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylamine hydrochloride, also known as 1-Aminopropane hydrochloride, is a chemical compound with the linear formula CH3CH2CH2NH2·HCl . It is used in various applications including as an intermediate in the manufacture of a wide range of chemicals including pharmaceuticals, pesticides, and rubber chemicals .


Synthesis Analysis

Propylamine is commercially produced by the alkylation of ammonia with propanol. This reaction occurs in the presence of a solid catalyst under high pressure and temperature . A less common method of production is through the reduction of propionitrile, using hydrogen in the presence of a metal catalyst .


Molecular Structure Analysis

The molecular weight of Propylamine hydrochloride is 95.57 . The InChI key is PYNUOAIJIQGACY-UHFFFAOYSA-N . The SMILES string representation is Cl [H].CCCN .


Chemical Reactions Analysis

When trialkylamines are added to buffered solutions of peptides, unexpected adducts can be formed. These adducts correspond to Schiff base products. The source of the reaction is the unexpected presence of aldehydes in amines .


Physical And Chemical Properties Analysis

Propylamine hydrochloride is a solid substance . It has a melting point of 160-162 °C . It is soluble in water at a concentration of 100 mg/mL, forming a clear, colorless solution .

Scientific Research Applications

1. Thermodynamic Properties

  • Finch and Hall (1982) explored the standard enthalpies of formation and lattice energies of propylamine hydrochlorides. They determined values for mono-, di-, and tri-propylamine hydrochlorides using a solution reaction method, which is significant for understanding their thermodynamic properties (Finch & Hall, 1982).

2. Chemical Synthesis and Pharmacokinetics

  • Zhang et al. (2004) reported on the synthesis of deuterium- and tritium-labelled propylamine hydrochloride compounds, notably iptakalim hydrochloride. This work is essential for pharmacokinetic and pharmacological mechanism studies (Zhang et al., 2004).

3. Pharmaceutical Formulation

  • Sudhakar et al. (2014) investigated the development of pH-sensitive polycaprolactone-based microspheres for in vitro release studies of Triprolidine Hydrochloride, a propylamine antihistamine drug. Their findings contribute to the field of pharmaceutical formulation and drug delivery systems (Sudhakar et al., 2014).

4. Chemical Modification and Biomedical Application

  • Petta et al. (2016) used propylamine in the chemical modification of hyaluronan to optimize its shear-thinning properties, which are crucial for injectability and additive manufacturing in clinical practice and biomedical research (Petta et al., 2016).

5. Enzymatic Hydrolysis Enhancement

  • Kitsos, Roberts, and Muzzy (1992) studied the enzymatic hydrolysis of n-propylamine swollen buffered solvent pulp, finding a significant increase in the rate of hydrolysis compared to nonswollen pulp. This research is relevant for understanding enzymatic processes in various industrial applications (Kitsos et al., 1992).

6. Corrosion Inhibition

  • Hassanzadeh (2007) investigated the use of propylamine as a corrosion inhibitor in petroleum/water mixtures, applying electrochemical impedance spectroscopy. This study contributes to the understanding of corrosion inhibition properties of amines (Hassanzadeh, 2007).

Safety And Hazards

Propylamine hydrochloride is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNUOAIJIQGACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060301
Record name Propylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylamine hydrochloride

CAS RN

556-53-6
Record name Propylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYLAMINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanamine, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1Z6OVY2HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylamine hydrochloride
Reactant of Route 2
Propylamine hydrochloride
Reactant of Route 3
Propylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Propylamine hydrochloride
Reactant of Route 5
Propylamine hydrochloride
Reactant of Route 6
Propylamine hydrochloride

Citations

For This Compound
1,020
Citations
A Inglese, J Sedlbauer, EM Yezdimer… - The Journal of Chemical …, 1997 - Elsevier
The apparent molar heat capacities of dilute aqueous solutions of propylamine, 1,4-butanediamine, 1,6-hexanediamine, propylamine hydrochloride, propionamide, pyridine, and …
Number of citations: 11 www.sciencedirect.com
JA Secrist III, MW Logue - The Journal of Organic Chemistry, 1972 - ACS Publications
… Recrystallization from absolute EtOH gave 2, mp 200.5-201.5 dec (lit.7 201.5-202). n-Propylamine hydrochloride, m-butylamine hydrochloride, and benzylamine hydrochloride were …
Number of citations: 134 pubs.acs.org
E Eriksoo, O Rohte - Arzneimittel-forschung, 1970 - pubmed.ncbi.nlm.nih.gov
… (N-methyl-N-[4-chlorobenzyl-methyl-3-(10,11-dihydro-5H-dibenz(b,f) azepin-5-yl)]-propylamine hydrochloride). (Leo 640, lopraminehydrochloride) … (N-methyl-N-[4-chlorobenzyl-methyl-3-(10,11-dihydro-5H-dibenz(b,f) …
Number of citations: 46 pubmed.ncbi.nlm.nih.gov
F De Croo, W Van den Bossche, P De Moerloose - Chromatographia, 1985 - Springer
… Influence of concentration of propylamine hydrochloride in eluent consisting of acetonitrile/O.O5M phosphate buffer pH 3 (40:60)on retention of HCT (1} and AMI (2). Chromatographic …
Number of citations: 32 link.springer.com
T Heap - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
(3-Naphthyliso~ r@ yZamine.+-Naphthylamine (20 g.), isopropyl bromide (14-5 CC; 1.1 mols.), and isopropyl alcohol (20 cc) were heated in a sealed tube at 180'for 6 hr., the product …
Number of citations: 0 pubs.rsc.org
WJ Wheeler, KK Schmiegel… - Journal of Labelled …, 1989 - Wiley Online Library
The synthesis of [ 14 C]‐ and [ 2 H]‐labeled LY253351 (YM12617–1), a potent α 1 ‐receptor antagonist, which is potentially useful in the treatment of benign prostatic hypertrophy (BPH) …
P Sharma, HC Cheung - Alabama A & M Univ., NASA-HBCU Space …, 1989 - ntrs.nasa.gov
… A new compound was synthesized, 3-(Bromoacetamido)-propylamine hydrochloride. Its potential as a sulfhydryl reagent provides an indirect but elegant approach towards future …
Number of citations: 2 ntrs.nasa.gov
MV Papadopoulou, M Ji, WD Bloomer - Anticancer research, 2006 - ar.iiarjournals.org
… -(2-nitro-1imidazolyl)propylamine hydrochloride (Bis-mTFN-1)… propylamine hydrochloride (Bis-pTFN-1); N-3,5-di-trifluoro-methylbenzyl, 3(2-nitro-1-imidazolyl)propylamine hydrochloride …
Number of citations: 12 ar.iiarjournals.org
KW Blessel, BC Rudy, BZ Senkowski - Analytical Profiles of Drug …, 1974 - Elsevier
Publisher Summary Amitriptyline hydrochloride is 10, 11-dihydro-N,Ndimethyl-5H-dibenzo [ a, d ] cycloheptene-∆ 5 , γ -propylamine hydrochloride. Amitriptyline hydrochloride is an …
Number of citations: 14 www.sciencedirect.com
JP Johnston - Biochemical pharmacology, 1968 - Elsevier
… propylamine hydrochloride (M&B 9302) is described. The kinetics of the MAO-M&B 9302 reaction show a unique abnormality as compared with known inhibitors. The plot of percentage …
Number of citations: 129 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.